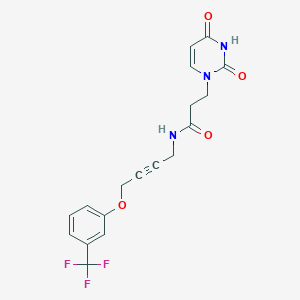
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide is an organic molecule characterized by the presence of multiple functional groups, including a dihydropyrimidinyl core, a trifluoromethylphenoxy moiety, and a propanamide linkage. This complex structure suggests it is a compound of significant interest in the fields of organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide typically involves the following steps:
Formation of the dihydropyrimidinone core: : This can be achieved through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the trifluoromethylphenoxy group: : This step usually involves a nucleophilic aromatic substitution reaction between 3-(trifluoromethyl)phenol and an appropriate electrophile.
Attachment of the propanamide group: : This might involve amidation reactions, where the amine group from the dihydropyrimidinone intermediate reacts with a suitable acyl chloride or anhydride.
Industrial Production Methods
Industrial production may adopt similar routes but with optimizations for yield, scalability, and cost-efficiency. This could include the use of high-throughput reactors and automated purification systems to streamline production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Reduction: : Reduction might occur at carbonyl groups, potentially converting them into alcohols.
Substitution: : Nucleophilic or electrophilic substitutions can occur, especially at reactive sites like the trifluoromethylphenoxy group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) could be used.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be employed.
Substitution: : Typical reagents could include halogens (for electrophilic substitutions) and nucleophiles like thiols or amines.
Major Products Formed
Oxidation: : Corresponding carboxylic acids or alcohols.
Reduction: : Alcohol derivatives.
Substitution: : Varied substituted derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can serve as a building block in the synthesis of more complex molecules, useful in organic synthesis and material science research.
Biology
Due to its complex structure, it could interact with various biological targets, making it a candidate for biochemical assays and enzymatic studies.
Medicine
Its potential pharmacophoric elements suggest it might be explored for therapeutic applications, such as antiviral, antibacterial, or anticancer agents.
Industry
In industrial applications, it could be part of advanced materials or specialty chemicals, given its stability and reactive groups.
Mechanism of Action
The mechanism by which 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide exerts its effects would depend on its target. If it were used as a drug, its mechanism might involve:
Molecular targets: : Binding to enzymes, receptors, or DNA.
Pathways: : Modulating specific biochemical pathways, perhaps by inhibiting enzymes or altering gene expression.
Comparison with Similar Compounds
Similar compounds might include other dihydropyrimidinones or trifluoromethylphenoxy derivatives. Compared to these, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide stands out due to its unique combination of these functional groups, potentially offering distinct reactivity and biological activity.
List of Similar Compounds
Dihydropyrimidinone derivatives
Trifluoromethylphenoxy derivatives
Compounds with combined pyrimidine and amide functionalities
There you go
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O4/c19-18(20,21)13-4-3-5-14(12-13)28-11-2-1-8-22-15(25)6-9-24-10-7-16(26)23-17(24)27/h3-5,7,10,12H,6,8-9,11H2,(H,22,25)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPLEPTVYGJIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)CCN2C=CC(=O)NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
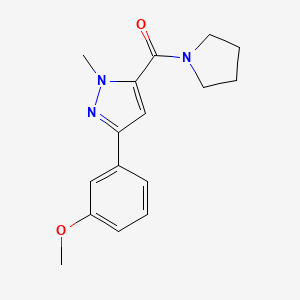
![7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518500.png)

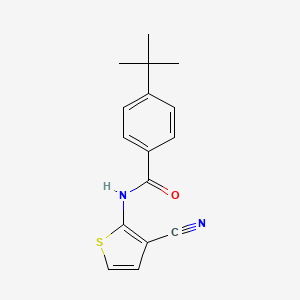
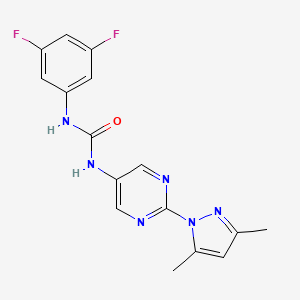
![(3E)-1-[(4-methylphenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2518508.png)
![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)
![N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B2518510.png)
![3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2518514.png)
![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2518515.png)
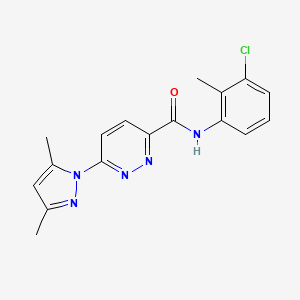
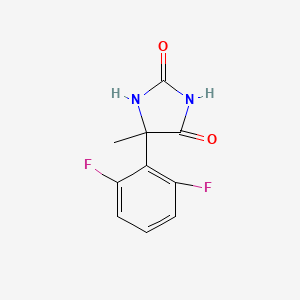
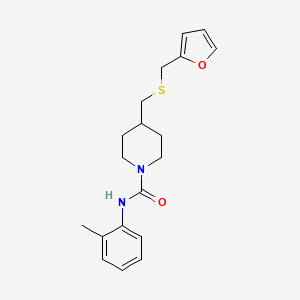
![1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2518522.png)
